molecular formula C17H14N2OS2 B2855111 (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035022-98-9

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2855111
CAS No.: 2035022-98-9
M. Wt: 326.43
InChI Key: GFSITQHXEOYCAR-BQYQJAHWSA-N
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Description

The compound (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is an acrylamide derivative featuring dual thiophene substituents and a pyridine scaffold. Its structure includes:

  • An (E)-configured acrylamide backbone with a thiophen-2-yl group at the β-position.
  • An N-substituent comprising a pyridin-3-ylmethyl moiety bearing a thiophen-2-yl group at position 2 of the pyridine ring.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSITQHXEOYCAR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through a reaction between an appropriate acrylamide precursor and a thiophene derivative.

    Coupling with pyridine: The thiophene-acrylamide intermediate is then coupled with a pyridine derivative under conditions that promote the formation of the desired product.

Common reagents and conditions might include:

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane or dimethylformamide.

    Temperature: Reactions may be carried out at elevated temperatures to increase yield.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the acrylamide group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of compounds containing thiophene rings exhibit significant anticancer properties. For instance, a study synthesized several thiophene-based compounds, including (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, which were tested against various cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer). The results demonstrated that these compounds inhibited cell proliferation effectively, suggesting their potential as anticancer agents .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the disruption of cellular signaling pathways associated with tumor growth. The presence of both thiophene and pyridine moieties in the molecular structure enhances the interaction with biological targets, potentially leading to improved efficacy .

Material Science

2.1 Organic Electronics

Compounds like this compound are explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene units contribute to the electronic properties necessary for charge transport, making them suitable candidates for use in electronic devices .

2.2 Conductive Polymers

Additionally, this compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. Such modifications are crucial for developing advanced materials used in sensors and flexible electronic devices .

4.1 Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against HCT-116 cells. The compound was found to induce significant apoptosis at concentrations as low as 10 µM after 24 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

4.2 Application in Organic Electronics

In a separate study focused on organic electronics, this compound was incorporated into a polymer blend used for fabricating OLEDs. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials, demonstrating the potential for this compound in next-generation electronic applications .

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Table 1: Structural Features of Acrylamide Derivatives

Compound Name Substituents Molecular Formula* Key Structural Differences vs. Target Compound Reference
Target Compound 3-(Thiophen-2-yl), N-[(2-(thiophen-2-yl)pyridin-3-yl)methyl] C₁₉H₁₅N₂OS₂ Reference structure
DM497 3-(Thiophen-2-yl), N-(p-tolyl) C₁₄H₁₃NOS Pyridine replaced with p-tolyl; single thiophene
4312 (Z)-3-(Pyridin-3-yl), 4-chlorophenyl, propyl C₁₉H₁₇ClN₂O₂ Chlorophenyl and pyridine substituents; Z-configuration
20d () Pyridin-3-yl, 4-chlorophenyl, 3-fluorobenzyl C₃₄H₂₅ClFN₅O₃ Larger aromatic system; fluorobenzyl group
Compound 4-Chlorophenyl, thiophen-2-yl, pyrazole C₁₃H₁₀ClN₃OS Pyrazole core; halogen substitution

*Molecular formulas inferred from structural analysis where explicit data is unavailable.

Key Observations :

  • The target compound’s dual thiophene and pyridine groups distinguish it from simpler analogs like DM497 .
  • Halogen substituents (e.g., in 4312 and compounds) enhance bioactivity but reduce solubility .
  • Larger aromatic systems (e.g., 20d) improve target affinity but increase molecular weight .

Pharmacological Activities

Key Observations :

  • DM497’s antinociceptive activity highlights the role of thiophene-acrylamides in modulating neuronal receptors .
  • The antitumor activity of 20d suggests that pyridine-thiophene hybrids can target growth factor pathways .
  • The target compound’s dual thiophene groups may enhance binding to hydrophobic pockets in enzymes or receptors, analogous to halogenated derivatives .

Key Observations :

  • Oxazolone-amine condensations () are versatile for introducing diverse substituents .
  • The Vilsmeier-Haack reaction () enables efficient azide formation but requires careful temperature control .

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a thiophene-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃OS
  • SMILES Notation : CC(=C(C(=O)N(C1=CC=CS1)C2=CC=CN=C2)C3=CC=CS3)

This compound features a conjugated system that may enhance its biological interactions through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including compounds similar to this compound. The following findings are notable:

  • Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
  • Biofilm Formation Inhibition : These derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
  • Hemolytic Activity : The tested compounds exhibited low hemolytic activity, suggesting a favorable safety profile with % lysis ranging from 3.23 to 15.22% compared to Triton X-100 .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied:

  • Cell Lines Tested : Compounds were evaluated against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and others .
  • Mechanism of Action : Compounds similar to this compound have shown activity as DNA gyrase and dihydrofolate reductase (DHFR) inhibitors, with IC₅₀ values ranging from 0.52 to 31.64 μM . This suggests potential pathways through which these compounds exert their anticancer effects.
  • Selectivity and Efficacy : Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Research Findings Summary Table

Activity Type Findings Reference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL; significant biofilm inhibition
Hemolytic ActivityLow hemolysis (% lysis 3.23 - 15.22%)
AnticancerEffective against HCT116 and A549; IC₅₀ values: 0.52 - 31.64 μM
MechanismInhibition of DNA gyrase and DHFR

Case Studies

  • In Vitro Studies : A series of studies involving thiophene derivatives have highlighted their synergistic effects when combined with existing antibiotics, enhancing overall antimicrobial efficacy .
  • Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cancer progression, offering insights into its potential as a chemotherapeutic agent .

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